molecular formula C20H20FN3OS B307902 (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Cat. No. B307902
M. Wt: 369.5 g/mol
InChI Key: VNIZTSGFSZOVJO-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one, also known as DFT, is a small molecule with a thiazole ring structure. It has been extensively studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cancer cells. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of tubulin, a protein that is involved in cell division and growth (4).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-oxidant activity. It has also been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases (5).

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its potency and selectivity. This compound has been shown to have potent anti-cancer activity against various types of cancer cells, and it is relatively selective for cancer cells compared to normal cells (6). However, one of the limitations of using this compound in lab experiments is its solubility. This compound is poorly soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research with (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One area of research is the development of new synthetic methods for this compound that can improve the yield and purity of the product. Another area of research is the identification of new targets for this compound, which could lead to the development of new anti-cancer drugs. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, this compound, or this compound, is a small molecule with potential applications in scientific research, particularly in the field of cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for research with this compound, including the development of new synthetic methods, the identification of new targets, and further understanding of its mechanism of action and potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 4-fluoroaniline, diethylamine, and 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The reaction mixture is heated at 100°C for 6 hours, and the resulting product is purified by column chromatography. The yield of this compound is around 60%, and the purity is over 95% (1).

Scientific Research Applications

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been widely used in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer (2). This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, epilepsy, and Parkinson's disease (3).

properties

Molecular Formula

C20H20FN3OS

Molecular Weight

369.5 g/mol

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C20H20FN3OS/c1-3-24(4-2)17-11-5-14(6-12-17)13-18-19(25)23-20(26-18)22-16-9-7-15(21)8-10-16/h5-13H,3-4H2,1-2H3,(H,22,23,25)/b18-13-

InChI Key

VNIZTSGFSZOVJO-AQTBWJFISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F

Origin of Product

United States

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